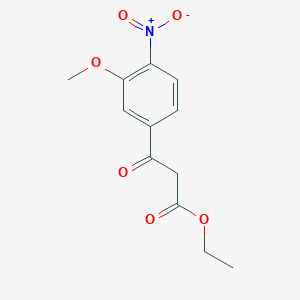
Ethyl 3-(3-methoxy-4-nitrophenyl)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-methoxy-4-nitrophenyl)-3-oxopropanoate is an organic compound with a complex structure that includes an ester functional group, a nitro group, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-methoxy-4-nitrophenyl)-3-oxopropanoate typically involves the esterification of 3-(3-methoxy-4-nitrophenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-methoxy-4-nitrophenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Aqueous sodium hydroxide, heat.
Substitution: Sodium methoxide, methanol.
Major Products Formed
Oxidation: 3-(3-amino-4-nitrophenyl)-3-oxopropanoate.
Reduction: 3-(3-methoxy-4-nitrophenyl)-3-oxopropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(3-methoxy-4-nitrophenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-methoxy-4-nitrophenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins, leading to changes in their activity. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Ethyl 3-(3-methoxy-4-nitrophenyl)-3-oxopropanoate can be compared with other similar compounds, such as:
1-(3-Methoxy-4-nitrophenyl)piperazine: Similar structure but contains a piperazine ring instead of an ester group.
2-Methoxy-4-nitrophenyl derivatives: Compounds with similar aromatic substitution patterns but different functional groups.
3-Methoxy-4-nitrophenyl esters: Compounds with different ester groups attached to the aromatic ring.
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications.
Properties
Molecular Formula |
C12H13NO6 |
|---|---|
Molecular Weight |
267.23 g/mol |
IUPAC Name |
ethyl 3-(3-methoxy-4-nitrophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C12H13NO6/c1-3-19-12(15)7-10(14)8-4-5-9(13(16)17)11(6-8)18-2/h4-6H,3,7H2,1-2H3 |
InChI Key |
BVCWVSVBTJSDQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















